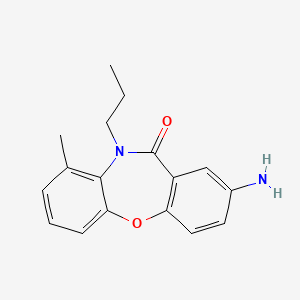
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis or flow chemistry can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one include other dibenzoxazepines and related heterocyclic compounds. Examples include:
- 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Amino-9-ethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the amino group, the methyl and propyl substituents, and the dibenzoxazepine core
Propiedades
Número CAS |
140412-94-8 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
8-amino-4-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-9-19-16-11(2)5-4-6-15(16)21-14-8-7-12(18)10-13(14)17(19)20/h4-8,10H,3,9,18H2,1-2H3 |
Clave InChI |
NIIDNAOMTQCSGR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


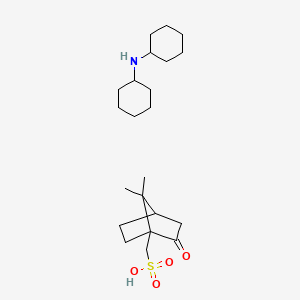
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

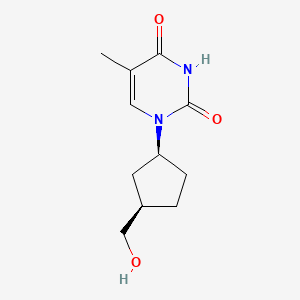
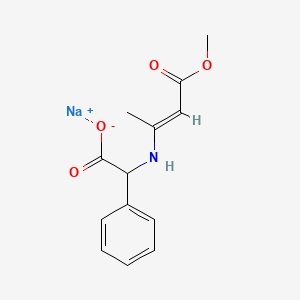
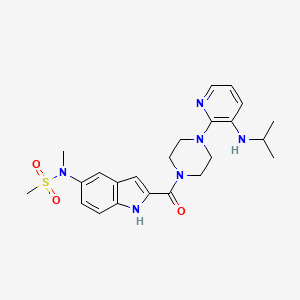
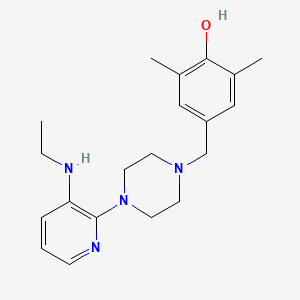

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
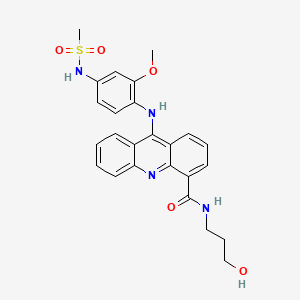


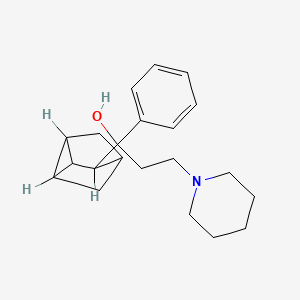
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
